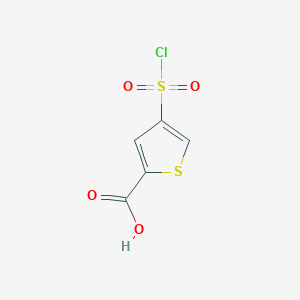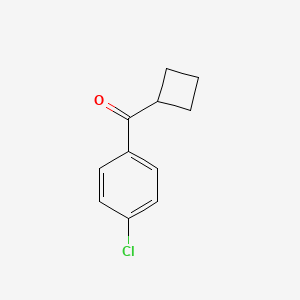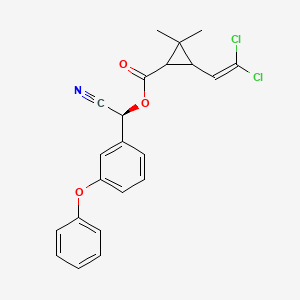
4-(Chlorosulfonyl)thiophene-2-carboxylic acid
Overview
Description
4-(Chlorosulfonyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C(_5)H(_3)ClO(_4)S(_2) It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chlorosulfonyl group and a carboxylic acid group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid typically involves the chlorosulfonation of thiophene-2-carboxylic acid. The process can be summarized as follows:
Starting Material: Thiophene-2-carboxylic acid.
Reagent: Chlorosulfonic acid (HSO(_3)Cl).
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions. Typically, the reaction is performed at temperatures ranging from 0°C to 50°C.
Procedure: Thiophene-2-carboxylic acid is dissolved in an inert solvent such as dichloromethane. Chlorosulfonic acid is then added dropwise to the solution while maintaining the temperature within the desired range. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.
Workup: The reaction mixture is quenched with ice-cold water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of thiophene-2-carboxylic acid and chlorosulfonic acid are handled using automated systems to ensure safety and efficiency.
Continuous Flow Reactors: To enhance reaction control and scalability, continuous flow reactors may be employed. These reactors allow for precise temperature control and efficient mixing of reactants.
Purification: Industrial purification techniques such as crystallization, distillation, or chromatography are used to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H(_2)O(_2)).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA).
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
4-(Chlorosulfonyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid depends on its chemical reactivity. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
4-(Chlorosulfonyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives:
Thiophene-2-carboxylic acid: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Thiophene-3-carboxylic acid: Isomeric with a carboxylic acid group at the 3-position instead of the 2-position, leading to different reactivity and applications.
4-(Methylsulfonyl)thiophene-2-carboxylic acid: Contains a methylsulfonyl group instead of a chlorosulfonyl group, resulting in different chemical properties and reactivity.
The unique combination of the chlorosulfonyl and carboxylic acid groups in this compound provides distinct reactivity and versatility, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-chlorosulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUDMONBNZNYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507444 | |
| Record name | 4-(Chlorosulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79279-54-2 | |
| Record name | 4-(Chlorosulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chlorosulfonyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)













